N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide
Description
Properties
Molecular Formula |
C12H14ClF3N2O |
|---|---|
Molecular Weight |
294.70 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C12H14ClF3N2O/c1-7(2)17-6-11(19)18-10-4-3-8(13)5-9(10)12(14,15)16/h3-5,7,17H,6H2,1-2H3,(H,18,19) |
InChI Key |
IBITXMVJDMMHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method involves the chlorination of a suitable precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate with propan-2-ylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The use of advanced analytical techniques like HPLC and NMR spectroscopy ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide with structurally related compounds (Table 1).
Table 1: Comparison of Acetamide Derivatives
Key Observations:
Substituent Effects: The target compound’s isopropyl amino group distinguishes it from sulfur-containing analogs (e.g., sulfanyl-triazoles or pyrimidines in ), which often exhibit enhanced binding to metal ions or enzyme active sites. The 4-chloro-2-(trifluoromethyl)phenyl moiety is shared with compound , but the latter’s coumarin scaffold introduces additional π-conjugation, likely altering electronic properties and bioavailability.
Physicochemical Properties: The trifluoromethyl group increases lipophilicity (logP) in all CF₃-containing compounds, but the target compound’s isopropyl amino group may mitigate excessive hydrophobicity, improving aqueous solubility compared to purely aromatic derivatives.
Synthetic Routes :
- Many analogs (e.g., ) are synthesized via nucleophilic substitution or condensation reactions. The target compound’s synthesis likely involves similar steps, such as coupling 2-chloroacetamide intermediates with 4-chloro-2-(trifluoromethyl)aniline .
Biological Relevance :
- While the target compound’s activity is unspecified, related compounds show antimicrobial (), kinase-inhibitory (), and penicillin-mimetic () properties. The isopropyl group may confer unique pharmacokinetic profiles, such as prolonged half-life.
Research Findings and Structural Insights
- Crystallography: Compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide form stable crystals via N–H···O hydrogen bonds, with dihedral angles between aromatic systems influencing packing efficiency . The target compound’s crystal structure remains uncharacterized, but its branched amino group may disrupt planar stacking, reducing crystallinity compared to naphthyl analogs.
- Bioactivity : Sulfanyl-containing derivatives (e.g., ) often target cysteine proteases or kinases due to thiol reactivity. The target compound’s lack of sulfur-based substituents suggests alternative mechanisms, possibly involving H-bonding or hydrophobic interactions.
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide, also referred to by its CAS number 900641-79-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₂H₁₄ClF₃N₂O
Molecular Weight: 294.70 g/mol
CAS Number: 900641-79-4
The compound features a chloro and trifluoromethyl group on the phenyl ring, which can influence its biological activity through electronic effects and steric hindrance.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its role in modulating neurotransmitter systems.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, the presence of electron-withdrawing groups like chlorine and trifluoromethyl has been linked to enhanced cytotoxicity against cancer cell lines.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | 1.61 ± 1.92 | A-431 |
| Compound B (similar structure) | 1.98 ± 1.22 | Jurkat |
Note: The specific IC₅₀ values for this compound were not available in the reviewed literature but are expected to be comparable based on structural activity relationships (SAR).
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Cell Proliferation: Similar compounds have shown potential in inhibiting key pathways involved in cell growth.
- Induction of Apoptosis: Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.
A study demonstrated that certain derivatives with trifluoromethyl substitutions exhibited dual inhibitory effects on acetylcholinesterase (AChE), suggesting potential neuroprotective properties which may also be relevant for this compound .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
-
Antitumor Efficacy Assessment:
- A study evaluated the effects of various trifluoromethyl-substituted phenyl compounds on tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls.
- Neuroprotective Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
